molecular formula C10H10Br2O2 B8602511 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

Cat. No. B8602511
M. Wt: 321.99 g/mol
InChI Key: YULOZDLKWFWDLC-UHFFFAOYSA-N
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Patent
US07838521B2

Procedure details

According to the General Procedure F, carbon tetrabromide (4.00 g, 12.05 mmol), triphenylphosphine (6.30 g, 24.10 mmol) and 3,4-Dimethoxybenzaldehyde (2.00 g, 12.05 mmol) are converted to give after workup and chromatography (SiO2, CH2Cl2, Rf=0.48) the title compound (3.76 g, 11.68 mmol, 97%) as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([CH:32]=[CH:33][C:34]=1[O:35][CH3:36])[CH:30]=O>C(Cl)Cl>[Br:2][C:1]([Br:5])=[CH:30][C:29]1[CH:32]=[CH:33][C:34]([O:35][CH3:36])=[C:27]([O:26][CH3:25])[CH:28]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(=CC1=CC(=C(C=C1)OC)OC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.68 mmol
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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